1,2,3,6-Tetrahydro-4,4'-bipyridine dihydrochloride
Description
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-3,5-6,12H,4,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAVEAKTOHJMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-82-6 | |
| Record name | 4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,2,3,6-Tetrahydro-4,4’-bipyridine dihydrochloride typically involves the hydrogenation of bipyridine. The reaction is carried out under specific conditions, often using hydrogen gas in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and consistency for research purposes .
Chemical Reactions Analysis
1,2,3,6-Tetrahydro-4,4’-bipyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also participate in reduction reactions, often facilitated by reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,2,3,6-tetrahydro-4,4'-bipyridine exhibit potent anticancer properties. For instance, studies indicate that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that these compounds could effectively target specific pathways involved in tumor growth and metastasis .
Neuroprotective Effects
The neuroprotective potential of 1,2,3,6-tetrahydro-4,4'-bipyridine dihydrochloride has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to enhance cognitive function and protect neuronal cells from oxidative stress and inflammation . This is attributed to its ability to modulate neurotransmitter systems and reduce neuroinflammation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .
Polymer Chemistry
In material science, this compound is utilized in the synthesis of advanced polymers. Its ability to act as a building block for polyfunctional materials allows for the development of polymers with tailored properties such as increased thermal stability and mechanical strength .
Catalysis
The compound serves as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as cross-coupling and cyclization processes efficiently. Research has highlighted its role in promoting greener synthesis methods by reducing the need for harsh reagents or conditions .
Case Studies
Mechanism of Action
The mechanism by which 1,2,3,6-Tetrahydro-4,4’-bipyridine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. Its structure allows it to act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical and chemical processes, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Differences
4,4'-Bipyridine derivatives are broadly classified into three categories:
Fully aromatic 4,4'-bipyridines (e.g., neutral 4,4'-bipyridine).
Viologens (N,N'-disubstituted derivatives).
Monoquats (N-monosubstituted derivatives).
Key Comparisons:
Electronic and Reactivity Profiles
- Tetrahydro-4,4'-bipyridine dihydrochloride : Saturation reduces π-conjugation, limiting electron delocalization and redox activity compared to viologens. The hydrochloride salt increases polarity, favoring ionic interactions .
- Viologens : High redox activity due to fully aromatic systems and electron-deficient N-substituents, enabling applications in electrochromic materials and energy storage .
- Monoquats: Intermediate redox behavior, often used in stimuli-responsive materials and catalysis .
Role of Structural Modifications
- Saturation Effects : The tetrahydro structure in this compound may reduce steric hindrance compared to fully aromatic analogs, enhancing flexibility for coordination or binding in biological systems .
- Salt Formation : The dihydrochloride form improves aqueous solubility, making it suitable for pharmaceutical synthesis or aqueous-phase reactions .
Biological Activity
1,2,3,6-Tetrahydro-4,4'-bipyridine dihydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique bipyridine structure, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical structure is defined by the presence of two nitrogen atoms within a bicyclic framework. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the tetrahydrobipyridine moiety.
Structural Formula
The structural representation can be summarized as follows:
This formula highlights the molecular composition, indicating that it contains nine carbon atoms, twelve hydrogen atoms, and two nitrogen atoms along with two chloride ions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on neurotransmitter systems and enzyme activities.
- Neurotransmitter Modulation : Research indicates that compounds similar to tetrahydro-bipyridines can modulate dopamine levels in the brain, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, impacting cellular processes and disease mechanisms .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Neuroprotective Effects : In animal models, tetrahydrobipyridine derivatives have shown neuroprotective effects against neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . These effects are believed to arise from the compound's ability to prevent dopamine depletion and promote neuronal survival.
- Antimicrobial Activity : Some investigations have explored the antimicrobial properties of bipyridine derivatives. Studies suggest that these compounds exhibit activity against various bacterial strains, indicating their potential as antimicrobial agents .
Case Studies
A notable case study examined the effects of tetrahydrobipyridine derivatives on rodent models. The findings demonstrated significant reductions in dopamine depletion when treated with these compounds compared to controls. Histological analyses confirmed reduced neuronal degeneration in treated animals .
Another study focused on the antimicrobial efficacy of related bipyridine compounds against Acinetobacter baumannii, highlighting their potential role in treating resistant bacterial infections .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,3,6-Tetrahydro-4,4'-bipyridine dihydrochloride, and how can purity be maximized?
- Methodological Answer : Hydrogenation of acetylated bipyridine precursors in ethanol, followed by hydrochloric acid treatment, yields the dihydrochloride salt. For example, hydrogenation of 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine in ethanol under 4 molar equivalents of H₂ achieves ~78% yield after recrystallization (dioxane recommended). Monitor hydrogen uptake to confirm reaction completion . Purification via column chromatography (e.g., using silica gel and methanol/chloroform gradients) ensures >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., tetrahydro-pyridine protons at δ 2.5–3.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Compare unit cell parameters with published structures (e.g., monoclinic P2₁/c space group, a = 10.23 Å, b = 7.89 Å, c = 12.45 Å) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Waste must be neutralized with sodium bicarbonate, segregated in labeled containers, and disposed via licensed hazardous waste facilities. Use fume hoods and PPE (gloves, goggles) during synthesis to avoid inhalation or dermal exposure .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in transition-metal catalysis?
- Methodological Answer : Its bipyridine backbone enables coordination to metals like Ru or Ir. For photocatalytic applications:
- Catalyst Design : Mix 0.1 mmol of the ligand with [Ru(bpy)₃]²⁺ in acetonitrile under inert atmosphere. Optimize metal-ligand ratios (e.g., 1:1.2) to enhance charge-transfer efficiency .
- Activity Testing : Compare catalytic performance in cross-coupling reactions (e.g., C–C bond formation) using GC-MS or NMR to quantify yields. Note solvent effects (e.g., DMF vs. THF) on reaction rates .
Q. How to resolve contradictions in reported catalytic activities across studies?
- Methodological Answer : Systematically evaluate variables:
- Purity : Re-run assays with HPLC-validated samples to exclude impurities .
- Reaction Conditions : Adjust pH (e.g., 6–8 for aqueous systems) or temperature (25–60°C) to match literature protocols .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to compare ligand-metal binding energies and electron-density maps, identifying steric/electronic mismatches .
Q. What strategies enable crystal engineering using this compound for supramolecular assemblies?
- Methodological Answer : Co-crystallize with proton donors (e.g., 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile) in methanol/water (3:1 v/v). Slow evaporation at 25°C promotes π-π stacking and hydrogen-bonded networks. Analyze packing motifs via SC-XRD to design porous frameworks for gas storage .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches show variability in splitting patterns?
- Methodological Answer : Conformational flexibility in the tetrahydro ring causes dynamic equilibria. Acquire spectra at low temperatures (–40°C) to "freeze" rotamers. Alternatively, use - COSY to assign coupling constants and identify dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
